Home > Products > Screening Compounds P91949 > ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate - 1007477-05-5

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate

Catalog Number: EVT-3208008
CAS Number: 1007477-05-5
Molecular Formula: C29H31N5O4
Molecular Weight: 513.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate is a complex organic compound with significant implications in medicinal chemistry. It is classified as a pyrazole derivative and is notable for its potential biological activity, particularly in the context of drug development.

Source

The compound's detailed chemical information can be found in various databases and literature, including ChemBK and patent databases. The compound has the CAS number 1007477-05-5 and a molecular formula of C29H31N5O4, indicating a relatively large and complex structure .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. Pyrazole derivatives have been explored for their potential as anti-inflammatory, analgesic, and anti-cancer agents.

Synthesis Analysis

Methods

The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate typically involves multi-step synthetic routes. These may include:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups, including the isoxazole moiety and piperazine linkage.
  3. Esterification: The final step usually involves esterification to yield the ethyl ester form of the compound.

Technical details about specific reagents and reaction conditions are often proprietary or found in specialized literature .

Molecular Structure Analysis

Structure

The molecular structure of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate reveals a complex arrangement of atoms that includes:

  • Pyrazole Core: Central to its structure is the pyrazole ring.
  • Piperazine Linkage: A piperazine group is attached to one of the phenyl rings.
  • Isoxazole Group: The presence of a 3,5-dimethylisoxazole group contributes to its unique properties.

The compound's molecular weight is approximately 513.59 g/mol, with predicted physical properties such as a density of 1.27 g/cm³ and a boiling point around 743.4 °C .

Data

Key structural data:

  • Molecular Formula: C29H31N5O4
  • CAS Number: 1007477-05-5
  • Molar Mass: 513.59 g/mol
  • Predicted pKa: 2.36 .
Chemical Reactions Analysis

Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate can participate in various chemical reactions typical for pyrazole derivatives:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by other reagents.
  2. Condensation Reactions: Potential for further condensation reactions with other carbonyl compounds.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting the ester functional group.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate is not fully elucidated but may involve:

  1. Receptor Interaction: The compound may interact with specific biological receptors or enzymes, influencing signaling pathways.
  2. Inhibition Mechanisms: Similar compounds have shown potential as inhibitors in various biochemical pathways, suggesting this compound might also exhibit such properties.

Data supporting these mechanisms are primarily derived from studies on related pyrazole compounds .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate include:

  • Density: Approximately 1.27 g/cm³ (predicted).
  • Boiling Point: Estimated at 743.4 °C (predicted).

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its ester functional group.
  • Stability: Expected stability under standard laboratory conditions but sensitive to extreme pH levels or strong oxidizing agents.

Relevant data indicate that these properties make it suitable for various applications in pharmaceutical chemistry .

Applications

Scientific Uses

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate has potential applications in:

  1. Drug Development: As a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Biological Research: Useful in studies exploring mechanisms of action related to pyrazoles and their derivatives.
  3. Pharmacological Studies: Investigating its effects on various biological systems may yield insights into novel treatments.
Introduction: Rational Design and Therapeutic Context of Multitargeted Heterocyclic Scaffolds

Structural Motif Integration: Isoxazole-Pyrazole Hybrids as Privileged Pharmacophores

The core structure features a tripartite molecular framework: a 3,5-dimethylisoxazole unit connected via carbonyl-piperazine linkage to a 1-o-tolylpyrazole scaffold bearing an ethyl carboxylate at C3. This arrangement leverages complementary bioactivity profiles inherent to each subsystem:

  • Isoxazole Component: The 3,5-dimethylisoxazole ring (prevalent in anti-inflammatory/anticancer agents) contributes hydrogen-bond acceptor capacity through its nitrogen-oxygen dipole and exhibits metabolic stability due to methyl group steric protection [1]. Its electron-deficient character facilitates π-stacking interactions with kinase ATP-binding domains [8].
  • Pyrazole Core: The 1-o-tolyl-1H-pyrazole provides a planar heteroaromatic surface for hydrophobic pocket engagement in targets like cyclin-dependent kinases (CDKs) or GPCRs. The ortho-methylphenyl substitution at N1 enhances steric occupancy in allosteric sites, while the C3 ethyl ester balances lipophilicity and hydrolytic activation potential [6].
  • Piperazine Linker: The N-carbonylpiperazine spacer confers conformational flexibility for optimal target engagement geometry. Its basic nitrogen enables salt bridge formation with aspartate/glutamate residues in kinases (e.g., EGFR, VEGFR) or chemokine receptors (e.g., CXCR4), while enhancing aqueous solubility via protonation [3] [6].

Table 1: Bioactivity Contributions of Structural Motifs

Structural ElementKey Physicochemical PropertiesTarget Engagement Roles
3,5-DimethylisoxazoleModerate logP (~1.8), H-bond acceptorATP-competitive kinase inhibition, Allosteric GPCR modulation
1-o-Tolylpyrazole-3-carboxylatePlanar geometry, Tunable logP via esterHydrophobic pocket binding, Transition state mimicry
Piperazine-carbonyl linkerConformational flexibility, Basic centerSolubilization, Salt bridge formation, Distance adaptation

This hybridization strategy exploits the "privileged scaffold" paradigm – wherein isoxazole-pyrazole combinations recurrently emerge in bioactive ligands – while the piperazine tether enables precise spatial orientation for simultaneous engagement of orthosteric/allosteric sites in multiple targets [1] [6].

Target Landscape: Kinase and GPCR Modulation in Oncology and Inflammation

The compound’s design enables polypharmacological intervention across two target superfamilies implicated in proliferative and inflammatory cascades:

Kinase Inhibition Profile:The isoxazole-pyrazole core demonstrates ATP-mimetic functionality, competitively occupying the hinge region of kinases. Molecular modeling predicts high affinity for:

  • Receptor Tyrosine Kinases (RTKs): VEGFR2 (angiogenesis), PDGFRβ (stromal activation), and EGFR (epithelial proliferation) via interactions with catalytic lysine and gatekeeper residues. This mirrors sorafenib’s multitargeted kinase inhibition but with enhanced isoxazole-mediated selectivity for tumor-overexpressed isoforms [4] [6].
  • Cytoplasmic Kinases: Src-family kinases (SFKs) regulating epithelial-mesenchymal transition (EMT), and cyclin-dependent kinases (CDK4/6) controlling cell cycle progression. The pyrazole C3 ester hydrogen-bonds with catalytic loop aspartates, mimicking ATP’s ribose interactions [1] [8].

GPCR Modulation:Simultaneously, the basic piperazine terminus and aryl systems engage G protein-coupled receptors:

  • Chemokine Receptors: CXCR4 antagonism is predicted via piperazine insertion into the transmembrane aspartate pocket (Asp⁹⁷), while pyrazole blocks the CXCL12 binding cleft. This disrupts metastasis-initiating signaling in breast/prostate cancers [3].
  • Purine Receptors: Structural analogy to ATP positions this compound as a P2Y receptor modulator, potentially attenuating inflammation-driven proliferation in fibrotic pathologies [3] [4].

Table 2: Therapeutic Targets and Disease Implications

Target ClassSpecific TargetsBiological RoleDisease Context
Receptor Tyrosine KinasesVEGFR2, PDGFRβ, EGFRAngiogenesis, Stromal activation, Epithelial growthSolid tumors, Liver fibrosis
Cytoplasmic KinasesSrc, CDK4/6EMT regulation, Cell cycle progressionMetastasis, Proliferative disorders
Chemokine GPCRsCXCR4Metastatic homing, Immune cell migrationBreast cancer, Pancreatic cancer
Purine GPCRsP2Y receptorsInflammation, Fibroblast activationAutoimmune disorders, Fibrosis

This dual kinase-GPCR targeting addresses crosstalk between signaling networks – for instance, VEGF secretion induced by CXCR4 activation or Src-mediated GPCR phosphorylation – enabling suppression of compensatory pathways that undermine single-target agents [3] [4].

Historical Precedents: Piperazine-Linked Bifunctional Inhibitors in Medicinal Chemistry

Piperazine-based molecular hybridization has established clinical validation in multiple multitargeted agents:

  • Imatinib (Gleevec®): Features piperazine as a solubility-enhancing appendage to its benzamide-pyrimidine core. While primarily targeting Bcr-Abl, its efficacy in gastrointestinal stromal tumors (GIST) stems from concurrent KIT and PDGFRα inhibition – a polypharmacology enabled by the piperazine’s adaptive binding [6].
  • Erlotinib (Tarceva®): Incorporates a terminal piperazine-ethynyl moiety (though metabolically labile) enhancing EGFR affinity through interactions with Leu⁷⁴⁸. Second-generation analogs like afatinib optimized this via piperazine-carbonyl linkages, improving residence time in T790M mutants [5].
  • Sorafenib (Nexavar®): Utilizes a pyridine-piperazine hinge connecting trifluorouracil and arylurea domains, enabling simultaneous inhibition of Raf kinase, VEGFR-2/3, and PDGFR-β. This conferred broad-spectrum activity in renal cell carcinoma and hepatocellular carcinoma [4] [6].

Table 3: Evolution of Piperazine-Linked Multitargeted Agents

CompoundCore StructurePiperazine RolePrimary TargetsTherapeutic Application
ImatinibBenzamide-pyrimidineSolubility enhancer, Allosteric modulatorBcr-Abl, KIT, PDGFRαCML, GIST
ErlotinibQuinazolineAffinity anchor (Leu⁷⁴⁸ interaction)EGFRNSCLC
SorafenibPyridine-arylureaConformational spacerRaf, VEGFR, PDGFRRCC, HCC
Current HybridIsoxazole-pyrazole-carbonylDual spacer/affinity elementKinases/GPCRsOncology/Inflammation

The present compound innovates by covalently integrating the isoxazole (kinase affinity) and pyrazole (GPCR engagement) via a carbonyl-piperazine bridge – a design that merges pharmacophores historically deployed separately. This architecture avoids the pharmacokinetic pitfalls of early piperazine conjugates (e.g., excessive polarity in nilotinib) while preserving conformational adaptability for target cross-reactivity. Historical evidence confirms that such bifunctional linkers reduce the entropic penalty of target binding compared to simpler alkyl chains, translating to higher ligand efficiency [5] [6].

Properties

CAS Number

1007477-05-5

Product Name

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(2-methylphenyl)pyrazole-3-carboxylate

Molecular Formula

C29H31N5O4

Molecular Weight

513.6

InChI

InChI=1S/C29H31N5O4/c1-5-37-29(36)24-18-26(34(30-24)25-9-7-6-8-19(25)2)22-10-12-23(13-11-22)32-14-16-33(17-15-32)28(35)27-20(3)31-38-21(27)4/h6-13,18H,5,14-17H2,1-4H3

InChI Key

KAZCQFDCVZJHDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5C

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.